molecular formula C18H17ClN2OS B1402863 2-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenylacetamide CAS No. 1365962-06-6

2-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenylacetamide

Cat. No.: B1402863
CAS No.: 1365962-06-6
M. Wt: 344.9 g/mol
InChI Key: PKJYMRONSNKLSF-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenylacetamide is a useful research compound. Its molecular formula is C18H17ClN2OS and its molecular weight is 344.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenylacetamide (CAS No. 1365962-06-6) is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article summarizes the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial and antifungal properties.

The molecular formula of this compound is C₁₂H₁₃ClN₂OS with a molecular weight of 268.76 g/mol. The compound features a chloro group and a cyano group attached to a benzothiophene structure, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of chloroacetyl chloride with various amines under controlled conditions. The reaction is monitored using thin-layer chromatography (TLC) to ensure completion and purity.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against several bacterial and fungal strains.

Antibacterial Activity:
In vitro studies have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard agar diffusion methods.

Bacterial Strain MIC (µg/mL)
Escherichia coli (ATCC 25922)32
Pseudomonas aeruginosa (ATCC 27853)64
Staphylococcus aureus (ATCC 25923)16

These results indicate that the compound exhibits a broad spectrum of antibacterial activity.

Antifungal Activity:
The antifungal properties were assessed against Candida species, particularly fluconazole-resistant strains. The MIC values were determined through microdilution assays.

Fungal Strain MIC (µg/mL) MFC (µg/mL)
Candida albicans128512
Candida parapsilosis2561024

The compound inhibited up to 92% of biofilm formation in Candida species and demonstrated significant efficacy in disrupting preformed biofilms.

Case Studies

Recent studies have highlighted the importance of exploring new antifungal agents due to rising resistance against conventional treatments. For instance:

  • Study on Antifungal Resistance: A study evaluated the antifungal activity of the compound against clinical strains of Candida albicans and Candida parapsilosis. Results indicated that it effectively inhibited biofilm formation and exhibited antagonistic interactions when combined with established antifungals like amphotericin B and fluconazole .
  • Comparative Analysis: A comparative study demonstrated that derivatives of chloroacetamides exhibit varying degrees of antibacterial and antifungal activities. The synthesized compounds were screened against multiple pathogens, showing promising results in inhibiting microbial growth .

While the exact mechanism of action for this compound remains under investigation, initial findings suggest that it does not damage the fungal cell wall or bind ergosterol directly. Instead, its activity may involve interference with cellular processes critical for microbial survival .

Properties

IUPAC Name

2-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS/c1-11-7-8-13-14(10-20)18(23-15(13)9-11)21-17(22)16(19)12-5-3-2-4-6-12/h2-6,11,16H,7-9H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJYMRONSNKLSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C(C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenylacetamide
Reactant of Route 2
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2-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenylacetamide
Reactant of Route 3
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2-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenylacetamide
Reactant of Route 4
2-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenylacetamide
Reactant of Route 5
2-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.